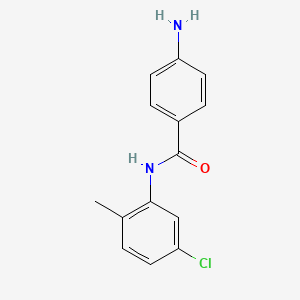

4-amino-N-(5-chloro-2-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

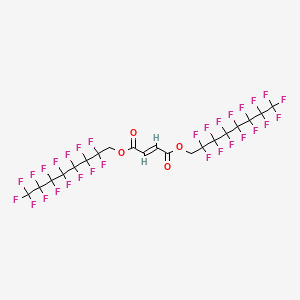

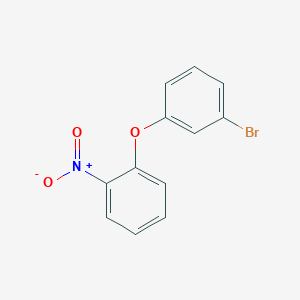

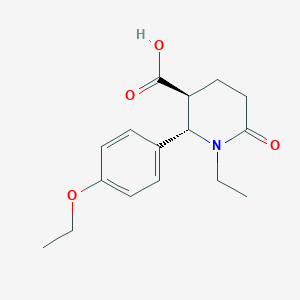

4-Amino-N-(5-chloro-2-methylphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C14H13ClN2O and a molecular weight of 260.72 .

Synthesis Analysis

The synthesis of benzamides, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-amino-N-(5-chloro-2-methylphenyl)benzamide consists of a benzamide core with a chlorine atom and a methyl group attached to the phenyl ring .Chemical Reactions Analysis

The synthesis of benzamides, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-Amino-N-(5-chloro-2-methylphenyl)benzamide has a molecular weight of 260.72 and a molecular formula of C14H13ClN2O .科学的研究の応用

Pharmaceutical Intermediates

4-amino-N-(5-chloro-2-methylphenyl)benzamide: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its amide group is a common moiety in many drugs, contributing to the compound’s bioactivity and pharmacokinetics. For instance, benzamide derivatives are integral in creating medications for treating conditions such as hypercholesterolemia, hypertension, and certain types of cancer .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the synthesis of herbicides, such as saflufenacil. Saflufenacil is known for its pre-emergent and post-emergent activity against a broad spectrum of weeds, highlighting the role of 4-amino-N-(5-chloro-2-methylphenyl)benzamide in crop protection and management .

Green Chemistry

In the pursuit of more sustainable and environmentally friendly chemical processes, 4-amino-N-(5-chloro-2-methylphenyl)benzamide can be used to develop green catalysts. These catalysts are designed to minimize waste and energy consumption while maximizing product yield, aligning with the principles of green chemistry .

作用機序

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

将来の方向性

Benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, have been found to possess various pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Therefore, there is a need to improve the already used benzamide derivatives and search for new and more effective benzamide derivatives .

特性

IUPAC Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGCUWGKXCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)